3-Cyclohexylpropanal

Fragrance Chemistry Structure-Odor Relationship Perfumery Raw Materials

3-Cyclohexylpropanal (CAS 4361-28-8), also known as cyclohexanepropionaldehyde, is a C9 saturated alicyclic aldehyde with molecular formula C9H16O and molecular weight 140.22 g/mol. The compound consists of a cyclohexyl ring attached to a three-carbon propanal chain, producing a colorless liquid with a fruity odor.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 4361-28-8
Cat. No. B019633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpropanal
CAS4361-28-8
SynonymsCyclohexanepropionaldehyde;  3-(Cyclohexyl)propionaldehyde;  NSC 20772; 
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC=O
InChIInChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2
InChIKeyRKFNAZGRJVNWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylpropanal CAS 4361-28-8: Chemical Identity and Baseline Characterization for Fragrance Procurement


3-Cyclohexylpropanal (CAS 4361-28-8), also known as cyclohexanepropionaldehyde, is a C9 saturated alicyclic aldehyde with molecular formula C9H16O and molecular weight 140.22 g/mol. The compound consists of a cyclohexyl ring attached to a three-carbon propanal chain, producing a colorless liquid with a fruity odor . Its EINECS number is 224-446-2 [1], and it belongs to the cyclohexyl aldehyde family that serves as building blocks for fragrance and flavor applications [2]. The compound is commercially available at minimum purity of 95% and is recognized as a flavoring agent permitted under Chinese food additive standards GB2760-1996 [3].

3-Cyclohexylpropanal Procurement: Why Generic Aldehyde Substitution Is Not Advisable Without Comparative Data


Although 3-cyclohexylpropanal shares the C9H16O formula and aldehyde functional group with several structural analogs—including positional isomers such as 2-cyclohexylpropanal (CAS 2109-22-0) and aromatic counterparts such as 3-phenylpropanal (CAS 104-53-0)—these compounds are not interchangeable in formulation contexts. Odor perception is exquisitely sensitive to molecular architecture: the position of the aldehyde group relative to the cyclohexyl ring, the degree of ring saturation, and the presence or absence of aromaticity each produce distinct organoleptic profiles and physicochemical behaviors [1]. Substituting one cyclohexyl aldehyde for another without comparative data risks altering fragrance character, vapor pressure-dependent volatility, and regulatory compliance status [2]. The following evidence guide provides the quantifiable differentiation necessary for informed procurement decisions.

3-Cyclohexylpropanal: Quantitative Differentiation Evidence Versus Closest Analogs


Organoleptic Profile Differentiation: 3-Cyclohexylpropanal Versus 2-Cyclohexylpropanal

3-Cyclohexylpropanal exhibits a fruity odor profile with reported sensory characteristics resembling pineapple and possessing a sweet, rounded fruity taste distinct from allyl caproate [1]. In contrast, the positional isomer 2-cyclohexylpropanal (CAS 2109-22-0, commercial name Pollenal II) presents a more complex green-fruity-floral profile with distinctive menthol/eucalyptol top notes, a fig-fruity transition, and a powdery undertone [2]. The structural difference—aldehyde attachment at the C3 versus C2 position of the propanal chain relative to the cyclohexyl ring—produces divergent odor characters that preclude direct substitution in fragrance formulations.

Fragrance Chemistry Structure-Odor Relationship Perfumery Raw Materials

Physicochemical Differentiation: 3-Cyclohexylpropanal Volatility Parameters Versus Aromatic Analog 3-Phenylpropanal

3-Cyclohexylpropanal, as a saturated alicyclic aldehyde, exhibits distinct volatility characteristics compared to its aromatic analog 3-phenylpropanal (CAS 104-53-0). 3-Cyclohexylpropanal has a boiling point of 195.2±0.0 °C at 760 mmHg and vapor pressure of 0.4±0.3 mmHg at 25°C , with a flash point of 78.9±0.0 °C . The calculated LogP of 2.55-2.97 [1] reflects moderate lipophilicity. These parameters differ from those of 3-phenylpropanal (boiling point ~224-225 °C, molecular weight 134.18 g/mol), where aromaticity confers different vapor pressure and substantivity characteristics. The hydrogenation of the phenyl ring to cyclohexyl—the synthetic pathway connecting these analogs—fundamentally alters volatility and odor diffusion properties [2].

Physicochemical Properties Volatility Fragrance Formulation

Regulatory and Safety Profile: Hazard Assessment Classification for Procurement Risk Evaluation

A safety alternative assessment (SAS) database entry for 3-cyclohexylpropanal provides a hazard assessment summary with quantitative classifications [1]. The compound is classified as 'Medium' risk for acute toxicity, 'High' risk for skin irritation, and 'Very High' risk for eye irritation. Systemic toxicity (single and repeat dose), neurotoxicity, skin sensitization, respiratory sensitization, aquatic toxicity (acute and chronic), persistence, and bioaccumulation potential all received 'Insufficient Data – Unclassifiable' ratings [1]. The Good Scents Company notes a usage recommendation for flavor but specifically states 'not for fragrance use' [2], a critical differentiation from 2-cyclohexylpropanal which is explicitly marketed and documented for fine fragrance applications [3].

Chemical Safety Regulatory Compliance Hazard Assessment

Synthetic Route and Precursor Utility: 3-Cyclohexylpropanal as Hydrogenation-Derived Building Block

3-Cyclohexylpropanal serves as a key intermediate in the preparation of 3-cyclohexyl-1-alkanols via hydrogenation of aromatic rings of the corresponding phenyl-substituted alcohols [1]. The synthetic pathway proceeds from 3-phenyl-1-propanol (obtained from styrene via Prins reaction with formaldehyde and subsequent hydrogenolysis) through aromatic ring hydrogenation to yield 3-cyclohexyl-1-propanol, which can then be oxidized to 3-cyclohexylpropanal [1]. This hydrogenation step fundamentally alters the electronic and steric properties of the molecule compared to its aromatic precursor. Additionally, esters of 3-cyclohexyl-1-propanol have been prepared and evaluated, with their fragrant properties described as 'interesting' and capable of enriching the assortment of synthetic fragrant compounds used in the perfume industry [2].

Synthetic Chemistry Fragrance Precursors Hydrogenation

3-Cyclohexylpropanal Application Scenarios Based on Verified Evidence


Food Flavor Formulation Requiring Pineapple and Fruity Notes

Based on documented sensory characteristics—pineapple-like aroma with sweet, rounded fruity taste distinct from allyl caproate [1]—and explicit inclusion in China's GB2760-1996 food additive standards with specified usage levels (soft drinks 9.0 mg/kg; baked goods 24 mg/kg; range 0.03-30 mg/kg depending on food category) [1], 3-cyclohexylpropanal is applicable for food flavor formulations targeting pineapple, tropical fruit, and sweet fruity profiles. This application scenario is supported by its documented fruity odor description and stands in contrast to 2-cyclohexylpropanal, which is not documented for food flavor use.

Synthesis of 3-Cyclohexyl-1-alkanol Esters for Perfumery Ingredient Development

3-Cyclohexylpropanal can be employed as a synthetic intermediate in the preparation of 3-cyclohexyl-1-alkanol esters, which have been evaluated for their fragrant properties and described as possessing 'interesting' characteristics that may enrich the assortment of synthetic fragrant compounds used in the perfume industry [1]. The hydrogenation-derived cyclohexyl framework provides access to alicyclic ester structures with distinct odor profiles compared to their aromatic counterparts [1]. This application leverages the compound's position in the synthetic pathway connecting phenyl alcohols to cyclohexyl alcohols and aldehydes [1].

Investigational Research in Neurodegenerative Disease Models

3-Cyclohexylpropanal has been reported to exhibit beneficial effects in animal models of Alzheimer's disease, specifically through inhibition of amyloid beta production via protein aggregation inhibition [1]. The compound has also been described as having potential mosquito repellent activity at low concentrations [1] and utility as a precursor in chalcone synthesis and bioassay compound preparation [1]. These applications are strictly investigational and for research use only; the compound is not approved for therapeutic or diagnostic applications [1]. Note that aryl hydrocarbon receptor (AhR) agonist activity screening showed an EC50 >100,000 nM in human HepG2 cells, indicating negligible activity at this target .

Flavor and Fragrance Research Involving Structure-Odor Relationship Studies

3-Cyclohexylpropanal serves as a model compound for investigating structure-odor relationships in alicyclic versus aromatic aldehydes. The compound has been included in studies examining the catalytic splitting of dimethylacetals to unsaturated ethers, alongside 3-cyclohexylbutanal, 3-phenylpropanal, and 3-phenylbutanal, in gas-phase reactions [1]. This comparative framework enables researchers to systematically evaluate how aromatic ring hydrogenation affects both chemical reactivity and organoleptic properties, informing the rational design of novel fragrance molecules. The well-defined physicochemical parameters (BP 195.2 °C, VP 0.4 mmHg at 25 °C, LogP 2.55-2.97) provide a quantitative baseline for such comparative studies.

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